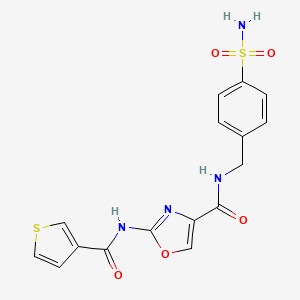![molecular formula C15H17FN2O3 B2458496 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide CAS No. 2200169-32-8](/img/structure/B2458496.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide, also known as FXV673, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FXV673 is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has shown promising results in pre-clinical studies.
Wirkmechanismus
PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide leads to the accumulation of DNA damage and ultimately results in cell death. This mechanism of action has been exploited in cancer therapy, where the combination of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide and chemotherapy or radiation therapy has shown to be more effective than either treatment alone.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to induce cell death in cancer cells by inhibiting PARP. In addition, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has also been shown to have neuroprotective effects in pre-clinical studies, suggesting its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has several advantages as a research tool, including its small size, high potency, and selectivity for PARP. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide. One direction is to investigate its use in combination with other therapies, such as immunotherapy, to enhance the efficacy of cancer treatment. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide to minimize toxicity and maximize efficacy.
Synthesemethoden
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitroaniline with propionyl chloride to form 4-fluoro-3-(propionylamino)aniline. This intermediate is then reacted with oxalyl chloride to form N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-2-14(19)18-13-8-11(5-6-12(13)16)17-15(20)10-4-3-7-21-9-10/h2,5-6,8,10H,1,3-4,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJWOSWLIUZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2458414.png)
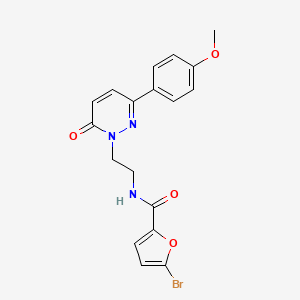
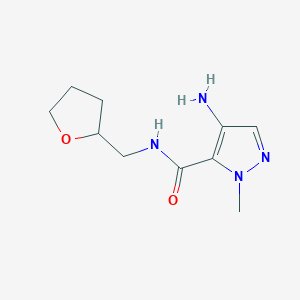
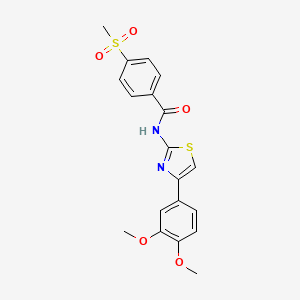
![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2458428.png)
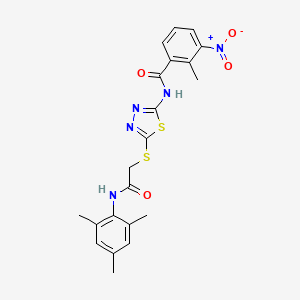
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2458435.png)
